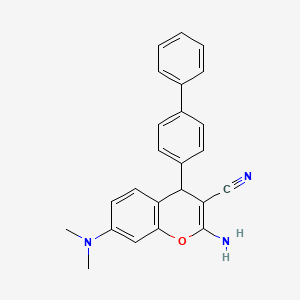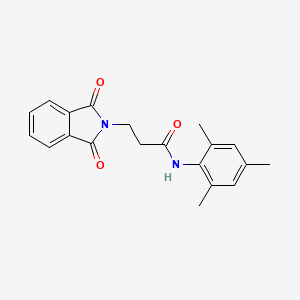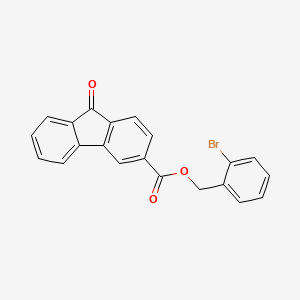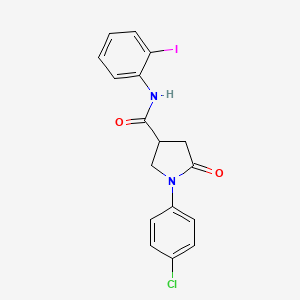![molecular formula C14H14ClN5O2 B5182655 4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5182655.png)
4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone, also known as CBTP, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. CBTP belongs to a class of compounds known as piperazinones, which have been found to exhibit a range of biological activities, including antitumor, antibacterial, and antiviral properties. In
Mecanismo De Acción
The mechanism of action of 4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. Specifically, 4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the disruption of bacterial cell membranes. Additionally, 4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone has been found to exhibit low toxicity in animal models, suggesting that it may be a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone as a research tool is its broad range of biological activities, which makes it a versatile compound for investigating a variety of cellular processes. Additionally, 4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for laboratory experiments. However, one limitation of 4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone. One area of interest is the development of 4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone-based therapies for the treatment of cancer and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of 4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone and its potential applications in other areas of medicinal chemistry. Finally, the synthesis of 4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone analogs with improved solubility and bioavailability may also be an area of future research.
Métodos De Síntesis
The synthesis of 4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone involves a multi-step process that begins with the reaction of 2-chlorobenzyl chloride with sodium azide to form 2-azido-1-(2-chlorobenzyl)benzene. This intermediate is then reacted with N-Boc-piperazine to form the corresponding triazole-piperazine intermediate. Finally, the Boc protecting group is removed using trifluoroacetic acid to yield the final product, 4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone.
Aplicaciones Científicas De Investigación
4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone has been found to exhibit a range of biological activities, including antitumor, antibacterial, and antiviral properties. In particular, 4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, 4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone has been found to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
4-[1-[(2-chlorophenyl)methyl]triazole-4-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O2/c15-11-4-2-1-3-10(11)7-20-8-12(17-18-20)14(22)19-6-5-16-13(21)9-19/h1-4,8H,5-7,9H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRYLFJIYFFCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5182572.png)

![10-{3-[4-(1-adamantyl)-1-piperazinyl]propyl}-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B5182579.png)
![5-[(5-bromo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5182593.png)



![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5182621.png)
![4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile](/img/structure/B5182636.png)

![N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5182646.png)

![2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]bis(N,N-dimethylacetamide)](/img/structure/B5182652.png)
![10-benzoyl-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182657.png)